molecular formula C15H12Cl3NO2 B5696991 3-chloro-N-(3,5-dichlorophenyl)-4-ethoxybenzamide

3-chloro-N-(3,5-dichlorophenyl)-4-ethoxybenzamide

Cat. No.: B5696991
M. Wt: 344.6 g/mol
InChI Key: WSTDTEZNBTZFGV-UHFFFAOYSA-N
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Description

3-chloro-N-(3,5-dichlorophenyl)-4-ethoxybenzamide is a chemical compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of three chlorine atoms and an ethoxy group attached to a benzamide core, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3,5-dichlorophenyl)-4-ethoxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 4-ethoxybenzoyl chloride under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3,5-dichlorophenyl)-4-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-chloro-N-(3,5-dichlorophenyl)-4-ethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals with potential antitumor and anticonvulsant activities.

    Biological Studies: Employed in studies to understand its interaction with biological targets and its potential as a therapeutic agent.

    Industrial Applications: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3,5-dichlorophenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

3-chloro-N-(3,5-dichlorophenyl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and biological activities compared to its analogs. This structural difference can lead to variations in its reactivity, solubility, and interaction with biological targets .

Properties

IUPAC Name

3-chloro-N-(3,5-dichlorophenyl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2/c1-2-21-14-4-3-9(5-13(14)18)15(20)19-12-7-10(16)6-11(17)8-12/h3-8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTDTEZNBTZFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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